The primary research paper referencing N-(2,6-dichlorophenyl)-2-(1-piperidinyl)acetamide (LIA) investigates its potential antihyperalgesic activity in diabetic rats []. While the exact mechanism is not fully elucidated, the study suggests LIA might exert its effects by modulating pain pathways, possibly through interactions with ion channels or receptors involved in pain transmission.
Based on the limited available data, the primary application of N-(2,6-dichlorophenyl)-2-(1-piperidinyl)acetamide appears to be in scientific research exploring its potential as an antihyperalgesic agent, particularly in the context of diabetic neuropathy []. The study demonstrated the compound's ability to reduce pain responses in diabetic rats, suggesting a potential therapeutic application.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5